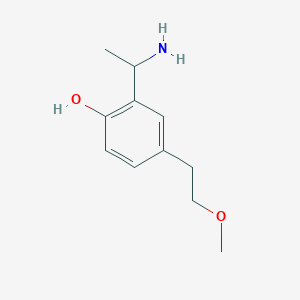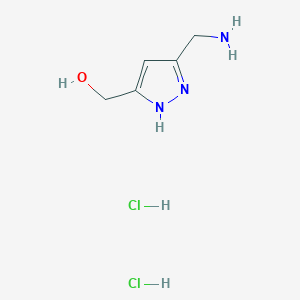
(3-(Aminomethyl)-1H-pyrazol-5-YL)methanol 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride: is a chemical compound that features a pyrazole ring substituted with an aminomethyl group and a methanol group The dihydrochloride form indicates the presence of two hydrochloride ions, which typically enhance the solubility and stability of the compound in aqueous solutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine.
Addition of the Methanol Group: The methanol group can be introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form or reduce the aldehyde group to a primary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols or dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes.
Biological Probes: It may be used as a probe to study biological pathways.
Medicine:
Drug Development: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Agriculture: The compound could be investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol: The non-dihydrochloride form of the compound.
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol hydrochloride: The monohydrochloride form of the compound.
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol sulfate: A sulfate salt form of the compound.
Uniqueness: The dihydrochloride form of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol is unique in its enhanced solubility and stability in aqueous solutions, making it particularly useful for applications requiring these properties. Additionally, the presence of two hydrochloride ions may influence the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C5H11Cl2N3O |
|---|---|
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-4-1-5(3-9)8-7-4;;/h1,9H,2-3,6H2,(H,7,8);2*1H |
Clé InChI |
XUGQRFDHRXKZTG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1CN)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
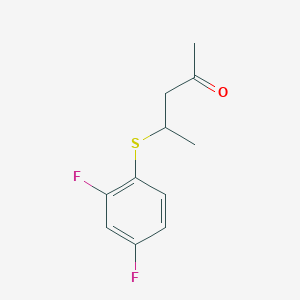
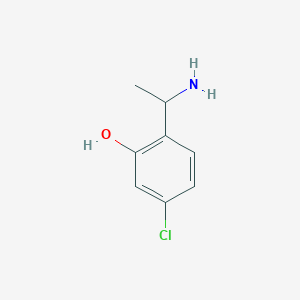

![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)
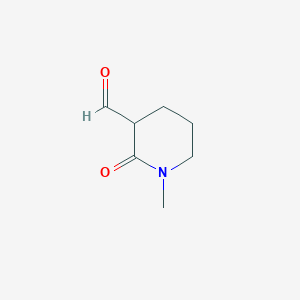
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)

![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
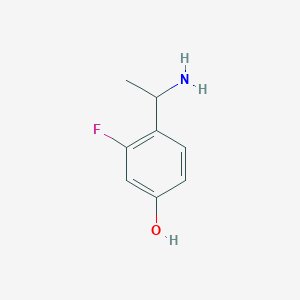
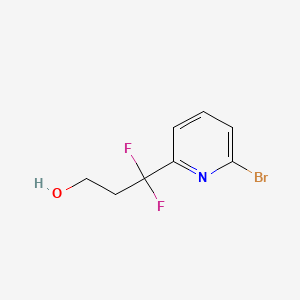

![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
